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Compound of Interest |

N-(3-Aminophenyl)-4-
Compound Name:

propoxybenzamide
CAS No.: 1020722-43-3
Cat. No.: B1384955

Get Quote

\ J

This guide provides a comprehensive technical overview of N-(3-Aminophenyl)-4-
propoxybenzamide, a molecule of interest in medicinal chemistry and drug discovery. While
this specific compound is not extensively documented in publicly accessible chemical
databases, this document extrapolates its chemical properties, proposes a viable synthetic
route, and discusses its potential biological significance based on established principles and
data from structurally related analogues. This guide is intended for researchers, scientists, and
professionals in the field of drug development.

Chemical Identity and Nomenclature

The formal nomenclature for the compound of interest, as dictated by the International Union of
Pure and Applied Chemistry (IUPAC), is N-(3-aminophenyl)-4-propoxybenzamide. This
name is derived from its core structure: a benzamide scaffold where the amide nitrogen is
substituted with a 3-aminophenyl group, and the benzoyl ring is substituted at the 4-position
with a propoxy group.

Structural Identifiers
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To facilitate unambiguous identification in chemical databases and research literature, the
following identifiers have been computationally generated:

Identifier Value
IUPAC Name N-(3-aminophenyl)-4-propoxybenzamide
Canonical SMILES CCCCOclccce(ccl)C(=0O)Ncleccec(cl)N

INChl=1S/C16H18N202/c1-2-7-20-15-10-8-
InChl 13(9-11-15)16(19)18-14-5-3-6-12(17)4-14/h3-
6,8-11H,2,7,17H2,1H3,(H,18,19)

InChlKey Awaiting generation for novel compound
Molecular Formula Ci6H18N202
Molecular Weight 270.33 g/mol

Physicochemical Properties (Predicted)

The physicochemical properties of a compound are critical determinants of its pharmacokinetic
and pharmacodynamic behavior. The following table summarizes the predicted properties of N-
(3-aminophenyl)-4-propoxybenzamide. These values are derived from computational models
and provide a foundational understanding of the molecule's likely behavior.
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Significance in Drug

Property Predicted Value .

Discovery

Indicates good lipophilicity,
logP ~3.5 suggesting potential for

membrane permeability.
Topological Polar Surface Area 673 A2 Suggests good oral
(TPSA) ' bioavailability.

Contributes to solubility and
Hydrogen Bond Donors 2 o

target binding.

Influences solubility and
Hydrogen Bond Acceptors 3 interaction with biological

targets.

Provides conformational
Rotatable Bonds 5 o o

flexibility for target binding.

o ) Influences ionization state at

pKa (most acidic) ~14.5 (amide N-H) ] ]

physiological pH.

) ) ] Affects solubility and potential

pKa (most basic) ~4.5 (aromatic amine)

for salt formation.

Proposed Synthesis Pathway

While a specific synthesis for N-(3-aminophenyl)-4-propoxybenzamide is not documented, a
reliable synthetic route can be designed based on well-established amide bond formation
reactions. A common and effective method involves the acylation of an amine with a carboxylic
acid derivative, typically an acyl chloride.

A plausible two-step synthesis is proposed, starting from commercially available 4-
propoxybenzoic acid and 3-nitroaniline. The nitro group serves as a precursor to the amine,
which can be introduced in the final step to avoid side reactions during the amide coupling.

Step 1: Synthesis of N-(3-nitrophenyl)-4-
propoxybenzamide
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The first step involves the formation of the amide bond between 4-propoxybenzoyl chloride and
3-nitroaniline.

» Reaction: 4-propoxybenzoic acid is first converted to its more reactive acyl chloride
derivative using a chlorinating agent like thionyl chloride (SOCI2) or oxalyl chloride. The
resulting 4-propoxybenzoyl chloride is then reacted with 3-nitroaniline in the presence of a
non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCI byproduct.

o Causality: The conversion of the carboxylic acid to an acyl chloride is crucial as it
significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to
nucleophilic attack by the weakly basic aromatic amine (3-nitroaniline). The base is essential
to prevent the protonation of the amine, which would render it non-nucleophilic.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine to yield the target compound, N-(3-
aminophenyl)-4-propoxybenzamide.

o Reaction: The nitro intermediate is reduced using standard methods, such as catalytic
hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or by using a metal-acid
system like iron powder in acetic acid or tin(ll) chloride in hydrochloric acid.[1]

» Self-Validation: The choice of a mild reducing agent is important to avoid cleavage of the
amide bond. Catalytic hydrogenation is often preferred for its clean reaction profile and high
yields.[2] The progress of the reaction can be easily monitored by thin-layer chromatography
(TLC) by observing the disappearance of the starting material and the appearance of the
more polar product.
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Step 1: Amide Bond Formation

Base (e.g., EtaN)

SOCl2
3-nitroaniline
———>
(@)
4-propoxybenzoic acid .
4-propoxybenzoyl chloride

N—(3—ni1mphenyl)—4-propoxybenzamide)

©

Step 2: Nitro Group Reduction

Reducing Agent

(e.8,, Hz, Pd/C) N-(3-Aminophenyl)-4-propoxybenzamide

4-Propoxy Group
(Lipophilicity, VAW interactions)

Benzamide Scaffold

Amide Linker
(Rigidity, H-bonding)

3-Aminophenyl Group
(H-bond donor, polarity)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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